REACTION_SMILES
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[C:23].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([CH2:18][C:19](=[O:20])[O:21][CH3:22])[cH:11][c:12]([O:15][CH2:16][CH3:17])[cH:13][cH:14]1.[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[Pd:24]>>[OH:8][c:9]1[c:10]([CH2:18][C:19](=[O:20])[O:21][CH3:22])[cH:11][c:12]([O:15][CH2:16][CH3:17])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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CCOc1ccc(OCc2ccccc2)c(CC(=O)OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(OCc2ccccc2)c(CC(=O)OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CCOc1ccc(O)c(CC(=O)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |